molecular formula C12H9BrO3 B454994 5-[(2-Bromophenoxy)methyl]furan-2-carbaldehyde CAS No. 438221-57-9

5-[(2-Bromophenoxy)methyl]furan-2-carbaldehyde

Cat. No. B454994
CAS RN: 438221-57-9
M. Wt: 281.1g/mol
InChI Key: MXSIOCHELDQBTL-UHFFFAOYSA-N
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Description

“5-[(2-Bromophenoxy)methyl]furan-2-carbaldehyde” is a chemical compound with the CAS Number: 438221-57-9 . It has a molecular weight of 281.11 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H9BrO3/c13-11-3-1-2-4-12(11)15-8-10-6-5-9(7-14)16-10/h1-7H,8H2 . This indicates the compound’s molecular structure and can be used to generate a 3D model of the molecule.

Scientific Research Applications

Green Chemistry and Solvent Selection

Research into furan derivatives, including compounds similar to 5-[(2-Bromophenoxy)methyl]furan-2-carbaldehyde, highlights their significance in green chemistry, especially in solvent selection for biphasic dehydration of sugars. A study by Esteban, Vorholt, and Leitner (2020) in "Green Chemistry" discusses the valorization of sugars from lignocellulosic biomass to produce furan chemicals like 5-hydroxymethylfurfural (HMF) and furfural. This research emphasizes the importance of selecting environmentally friendly solvents using the COnductor-like Screening MOdel for Real Solvents (COSMO-RS) and solvent guides to improve the efficiency and sustainability of furan production processes Esteban, Vorholt, & Leitner, 2020.

Biomass Conversion to Furan Derivatives

The conversion of plant biomass into valuable furan derivatives is another significant area of application. Chernyshev, Kravchenko, and Ananikov (2017) in "Russian Chemical Reviews" review the advances in synthesizing HMF from plant feedstocks. They discuss the prospects of using HMF and its derivatives for producing a wide range of materials, including monomers, polymers, and fuels. This showcases the potential of furan derivatives as sustainable alternatives to non-renewable hydrocarbon sources Chernyshev, Kravchenko, & Ananikov, 2017.

Biocatalytic Valorization of Furans

The biocatalytic valorization of furans represents a novel approach to utilizing these compounds. Domínguez de María and Guajardo (2017) in "ChemSusChem" explore the potential of enzymes in upgrading furans, despite their inherent instability. This review suggests that biocatalysis could offer a selective and eco-friendly alternative for synthesizing valuable products from furan derivatives, highlighting the promise of biotechnological approaches in furan valorization Domínguez de María & Guajardo, 2017.

Diels-Alder Cycloadditions of Furfural-Based Chemicals

Galkin and Ananikov (2021) in the "International Journal of Molecular Sciences" review the Diels-Alder cycloadditions of furfural-based chemicals, including reactions of furfural derivatives with alkenes. This process is crucial for producing bio-based polymers and materials from renewable resources, demonstrating the versatility of furan derivatives in synthetic organic chemistry and material science Galkin & Ananikov, 2021.

properties

IUPAC Name

5-[(2-bromophenoxy)methyl]furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrO3/c13-11-3-1-2-4-12(11)15-8-10-6-5-9(7-14)16-10/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXSIOCHELDQBTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC2=CC=C(O2)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801235602
Record name 5-[(2-Bromophenoxy)methyl]-2-furancarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801235602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(2-Bromophenoxy)methyl]furan-2-carbaldehyde

CAS RN

438221-57-9
Record name 5-[(2-Bromophenoxy)methyl]-2-furancarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=438221-57-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(2-Bromophenoxy)methyl]-2-furancarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801235602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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